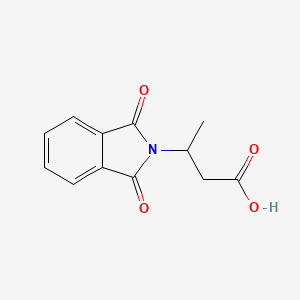

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

CAS No.: 4443-37-2

Cat. No.: VC7198446

Molecular Formula: C12H11NO4

Molecular Weight: 233.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4443-37-2 |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.223 |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)butanoic acid |

| Standard InChI | InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15) |

| Standard InChI Key | XGMBQBFMNKULBV-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of N-phthaloyl amino acid derivatives, characterized by a phthalimide moiety (1,3-dioxoisoindole) linked to a butanoic acid chain. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol (calculated from analogs in ). Key structural features include:

-

Phthalimide group: A planar, aromatic system with two ketone groups at positions 1 and 3, conferring electron-withdrawing properties and stability to hydrolysis .

-

Butanoic acid backbone: A four-carbon chain terminating in a carboxylic acid group, enabling conjugation reactions (e.g., with amines via carbodiimide coupling) .

-

Substituent position: The phthalimide is attached at the third carbon of the butanoic acid chain, distinguishing it from the more widely studied 2- and 4-substituted isomers .

Table 1: Comparative physicochemical properties of phthalimide-substituted butanoic acids

*Values inferred from structural analogs.

Synthesis and Reaction Pathways

Direct Synthesis from Amino Acids

Phthalimide-substituted carboxylic acids are typically synthesized via condensation reactions between phthalic anhydride and amino acids. For example:

-

Reaction of γ-aminobutyric acid (GABA) with phthalic anhydride:

This method, adapted from tert-leucine derivatization in , employs refluxing toluene with a Dean-Stark trap to remove water, achieving yields of 65–80%.

Post-Functionalization Strategies

-

Esterification: The carboxylic acid group can be converted to ethyl esters using ethanol/H₂SO₄, enhancing solubility for chromatographic purification .

-

Haptenization: Conjugation to carrier proteins (e.g., BSA, KLH) via carbodiimide chemistry enables antibody production, as demonstrated for the 4-substituted analog .

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >250°C, with melting endotherms between 115–121°C . The 3-substituted derivative is expected to exhibit similar stability, given shared functional groups.

Spectroscopic Signatures

-

IR (KBr): Strong absorptions at 1775 cm⁻¹ (imide C=O) and 1710 cm⁻¹ (acid C=O) .

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.70 (m, 4H, phthalimide aromatic), 3.70–3.50 (m, 1H, CH-phthalimide), 2.40–2.20 (m, 2H, CH₂COOH), 1.90–1.60 (m, 2H, CH₂CH₂) .

Applications in Biomedical Research

Antigen Design

The 4-substituted analog serves as a hapten for monoclonal antibody production against pesticides like azinphos-methyl . By analogy, the 3-substituted variant could:

-

Generate antibodies targeting small molecules with steric constraints requiring a shorter spacer arm.

-

Enable immunoassay development for environmental toxins or pharmaceuticals.

Pharmaceutical Intermediates

Phthalimide derivatives are precursors to drugs with anti-inflammatory and immunomodulatory activities. For example:

-

Thalidomide analogs: Structural modifications of the phthalimide group influence TNF-α inhibition .

-

Proteolysis-targeting chimeras (PROTACs): Phthalimides serve as E3 ligase ligands, enabling targeted protein degradation .

Future Directions

-

Stereoselective synthesis: Developing asymmetric routes to enantiomerically pure forms using chiral auxiliaries or catalysts .

-

Polymer chemistry: Incorporating the compound into biodegradable polymers for drug delivery.

-

Computational modeling: Predicting binding affinities to biological targets (e.g., kinases, receptors) via molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume